molecular formula C8H5FN4O2 B071497 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene CAS No. 182060-01-1

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene

Cat. No. B071497
M. Wt: 208.15 g/mol
InChI Key: JTOQNQIBUCTGFM-UHFFFAOYSA-N
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Description

“3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene” is a compound that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of compounds known as 1,2,4-triazole derivatives .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds. For example, one synthesis strategy involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Scientific Research Applications

Corrosion Inhibition

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene derivatives have been investigated for their applications as corrosion inhibitors. In a study, triazole Schiff bases, including compounds with similar structural motifs, showed promising results as corrosion inhibitors for mild steel in acidic media. These inhibitors demonstrated increased efficiency with concentration and provided insights into thermodynamic and electrochemical behavior, adhering to the Langmuir isotherm in adsorption processes. The mixed-type inhibitors were explored through weight loss, potentiodynamic polarization, and electrochemical impedance techniques, supported by SEM and FTIR surface morphology examinations. Quantum chemical calculations corroborated the experimental findings, highlighting the importance of electronic properties in determining inhibition efficiency (Chaitra, Mohana, & Tandon, 2015).

Nucleophilic Aromatic Substitution

The compound 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, sharing a close structural resemblance, was synthesized through various methods and subjected to nucleophilic aromatic substitution (SNAr). This process involved the replacement of the fluorine atom with different nucleophiles, leading to novel compounds with potential applications in various fields. This study highlights the versatility of fluoronitroaryl compounds in chemical synthesis and the potential for developing new materials and molecules through SNAr reactions (Ajenjo et al., 2016).

Organic Synthesis and Catalysis

Another study focused on the synthesis of novel fluoronitroaryl triazenes, demonstrating a method to access substituted arenes through mild displacement of the fluoride ion. These compounds offer unique pathways to 1-alkyl-5-nitro-1H-benzotriazoles, showcasing the potential of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene and its derivatives in organic synthesis and as intermediates in the preparation of complex organic molecules (Lormann, Walker, Es-Sayed*, & Bräse, 2002).

Metal-Organic Frameworks (MOFs)

Compounds with triazole and nitro functional groups have been utilized in the development of metal-organic frameworks (MOFs). These MOFs exhibit promising catalytic properties, including chemo- and regio-selective enamination of β-ketoesters. The study illustrates the structural diversity and functional versatility of triazole-based compounds in catalysis, highlighting their potential in facilitating selective chemical transformations (Zhao et al., 2013).

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOQNQIBUCTGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415467
Record name 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene

CAS RN

182060-01-1
Record name 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.0 g (72.4 mmol) of 1H-1,2,4-triazole and 25.22 g (144.8 mmol) of dibasic potassium phosphate in 150 mL DMSO was treated with 11.52 g (72.4 mmol) of 3,4-difluoronitrobenzene followed by warming at 90° C. for 3 h. The solution was cooled and added to 500 mL water, and the resulting white solid was collected by filtration and washed with water. The white solid obtained was dried in vacuo (60° C./10 mmHg) to afford 10.79 g (72%) of the title compound as a white solid. High Resolution Mass Spectrum: Calculated for C8H5FN4O2 : 208.0396. Found: 208.0408.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25.22 g
Type
reactant
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
72%

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